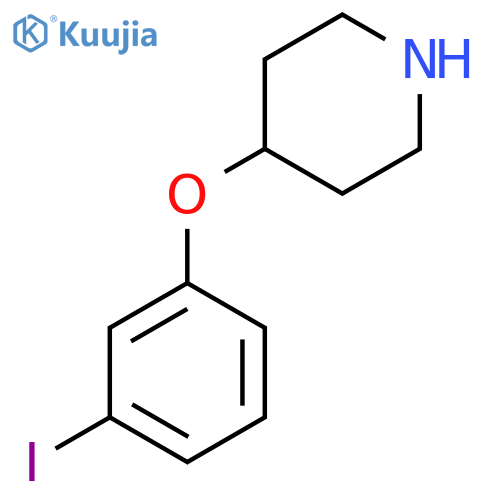Cas no 946726-33-6 (3-Iodophenyl4-piperidinylether)

946726-33-6 structure
商品名:3-Iodophenyl4-piperidinylether
3-Iodophenyl4-piperidinylether 化学的及び物理的性質
名前と識別子
-
- 3-Iodophenyl 4-piperidinyl ether
- 4-(3-iodophenoxy)piperidine
- DB-294383
- 946726-33-6
- AKOS010054471
- DTXSID201310501
- 3-Iodophenyl4-piperidinylether
-
- インチ: 1S/C11H14INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
- InChIKey: ANYHKDGHXMOCAC-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(=C1)OC1CCNCC1
計算された属性
- せいみつぶんしりょう: 303.01201g/mol
- どういたいしつりょう: 303.01201g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-Iodophenyl4-piperidinylether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I738175-5mg |
3-Iodophenyl4-piperidinylether |
946726-33-6 | 5mg |
$ 50.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-500mg |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 500mg |
3332.0CNY | 2021-07-13 | ||
| TRC | I738175-50mg |
3-Iodophenyl4-piperidinylether |
946726-33-6 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | I738175-10mg |
3-Iodophenyl4-piperidinylether |
946726-33-6 | 10mg |
$ 65.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-1g |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 1g |
2210CNY | 2021-05-07 | ||
| Crysdot LLC | CD11006166-5g |
4-(3-Iodophenoxy)piperidine |
946726-33-6 | 97% | 5g |
$725 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649070-5g |
4-(3-Iodophenoxy)piperidine |
946726-33-6 | 98% | 5g |
¥9122.00 | 2024-04-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-1g |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 1g |
2210.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-500mg |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 500mg |
3332CNY | 2021-05-07 |
3-Iodophenyl4-piperidinylether 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
946726-33-6 (3-Iodophenyl4-piperidinylether) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
